molecular formula C8H5F3O2 B1330798 3-(Trifluoromethoxy)benzaldehyde CAS No. 52771-21-8

3-(Trifluoromethoxy)benzaldehyde

Cat. No.: B1330798
CAS No.: 52771-21-8
M. Wt: 190.12 g/mol
InChI Key: FQEVHRCPXFKJHF-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula CF3OC6H4CHO. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzaldehyde moiety. This compound is widely used in chemical synthesis due to its unique chemical properties and reactivity .

Scientific Research Applications

3-(Trifluoromethoxy)benzaldehyde has a wide range of applications in scientific research:

Safety and Hazards

3-(Trifluoromethoxy)benzaldehyde is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective equipment such as gloves and eye protection should be worn when handling this compound .

Mechanism of Action

Target of Action

3-(Trifluoromethoxy)benzaldehyde is a chemical compound used in chemical synthesis

Mode of Action

Benzaldehyde derivatives are often involved in aldol reactions , which are fundamental for the synthesis of various bioactive compounds. The trifluoromethoxy group may influence the electronic properties of the benzene ring, potentially affecting its reactivity and interactions with biological targets.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to heat, sparks, open flames, or hot surfaces should be avoided . It should be used only outdoors or in a well-ventilated area . Furthermore, it should be stored in a dark place, sealed, and at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Trifluoromethoxy)benzaldehyde can be synthesized through various methods. One common approach involves the trifluoromethoxylation of benzaldehyde derivatives. This process typically requires the use of trifluoromethoxylating reagents under controlled conditions to ensure the selective introduction of the trifluoromethoxy group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to handle the reagents and maintain the required reaction conditions. The process may include steps such as purification and isolation to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethoxy)benzaldehyde is unique due to the position of the trifluoromethoxy group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the compound’s chemical behavior and applications .

Properties

IUPAC Name

3-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEVHRCPXFKJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345520
Record name 3-(Trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52771-21-8
Record name 3-(Trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethoxy)benzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

103 g (0.544 mol) of stannous chloride and 400 ml of diethyl ether are introduced into a one liter three-necked flask equipped with a condenser, a mechanical stirrer and a gas bubbler tube. This mixture is cooled and saturated with hydrogen chloride gas until the stannous chloride is completely dissolved. A solution of 72.7 g (0.388 mol) of 3-trifluoromethoxy-benzonitrile in 75 ml of anhydrous diethyl ether is added dropwise but fastly via the dropping funnel, while the mixture is cooled with ice-water. The mixture is allowed overnight, then the aldehyde is steam distilled. The distillate is extracted several times with diethyl ether and the extracts are combined. 250 ml of a solution of sodium bisulphite (d=1.32-1.33) are added to the extracts and allowed overnight. The bisulfite compound is filtered off, washed with a small quantity of ice-water and then with diethyl ether. The compound is introduced into a one liter flask which contains solution of 60 g of potassium carbonate in 250 ml of water. The mixture is heated at 100° C. so as to decompose the bisulfite compound and to steam distil the aldehyde as it is formed. The distillate is extracted several times with diethyl ether. The combined ether phases are dried over sodium sulphate and filtered and the solvent is evaporated. 32 g (44% yield) of 3-trifluoromethoxy-benzaldehyde are obtained as a colourless oil.
[Compound]
Name
stannous chloride
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
72.7 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

103 g. (0.544 mol) of stannous chloride and 400 ml of diethyl ether are introduced into a one litre three-necked flask equipped with a condenser, a mechanical stirrer and a gas bubbler tube. This mixture is cooled and saturated with hydrogen chloride gas until the stannous chloride is completely dissolved. A solution of 72.7g. (0.388 mol) of 3-trifluoromethoxy-benzonitrile in 75 ml. of anhydrous diethyl ether is added dropwise but fastly via the dropping funnel, while the mixture is cooled with ice-water. The mixture is allowed overnight, then the aldehyde is steam distilled. The distillate is extracted several times with diethyl ether and the extracts are combined. 250 ml. of a solution of sodium bisulphite (d=1.32-1.33) are added to the extracts and allowed overnight. The bisulfite compound is filtered off, washed with a small quantity of ice-water and then with diethyl ether. The compound is introduced into a one litre flask which contains solution of 60 g. of potassium carbonate in 250 ml. of water. The mixture is heated at 100°C so as to decompose the bisulfite compound and to steam distil the aldehyde as it is formed. The distillate is extracted several times with diethyl ether. The combined ether phases are dried over sodium sulphate and filtered and the solvent is evaporated. 32g. (44% yield) of 3-trifluoromethoxy-benzaldehyde are obtained as a colourless oil.
[Compound]
Name
stannous chloride
Quantity
0.544 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.388 mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethoxy)benzaldehyde
Reactant of Route 2
3-(Trifluoromethoxy)benzaldehyde
Reactant of Route 3
3-(Trifluoromethoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(Trifluoromethoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-(Trifluoromethoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-(Trifluoromethoxy)benzaldehyde

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